molecular formula C7H10IN3 B2639902 3-Cyclopropyl-4-iodo-1-methyl-1H-pyrazol-5-amine CAS No. 1443279-34-2

3-Cyclopropyl-4-iodo-1-methyl-1H-pyrazol-5-amine

Cat. No.: B2639902
CAS No.: 1443279-34-2
M. Wt: 263.082
InChI Key: BGGMHBGOCZFBBT-UHFFFAOYSA-N
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Description

3-Cyclopropyl-4-iodo-1-methyl-1H-pyrazol-5-amine ( 1443279-34-2 ) is a high-purity chemical compound with the molecular formula C 7 H 10 IN 3 and a molecular weight of 263.08 g/mol . This pyrazole derivative is characterized by a cyclopropyl substituent and an iodine atom on its core structure, making it a valuable intermediate in synthetic and medicinal chemistry research. As a versatile chemical building block , its structure suggests potential applications in the synthesis of more complex molecules, particularly in pharmaceutical R&D for constructing candidate compounds. The presence of the iodine atom offers a reactive site for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira reactions, which are pivotal in drug discovery. The specific research applications and mechanism of action for this compound are areas of ongoing scientific investigation and are highly dependent on the target research pathway. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. It is not for human or veterinary consumption.

Properties

IUPAC Name

5-cyclopropyl-4-iodo-2-methylpyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10IN3/c1-11-7(9)5(8)6(10-11)4-2-3-4/h4H,2-3,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGGMHBGOCZFBBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C2CC2)I)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10IN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropyl-4-iodo-1-methyl-1H-pyrazol-5-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropyl hydrazine with 4-iodo-3-methyl-1H-pyrazole-5-carboxylic acid in the presence of a dehydrating agent. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropyl-4-iodo-1-methyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield 3-Cyclopropyl-4-azido-1-methyl-1H-pyrazol-5-amine, while coupling reactions can produce various biaryl derivatives .

Scientific Research Applications

3-Cyclopropyl-4-iodo-1-methyl-1H-pyrazol-5-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Cyclopropyl-4-iodo-1-methyl-1H-pyrazol-5-amine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The presence of the iodine atom and the cyclopropyl group can influence its binding affinity and selectivity towards these targets. The exact pathways involved can vary and are often elucidated through detailed biochemical and pharmacological studies .

Comparison with Similar Compounds

Table 1: Key Properties of Selected Pyrazole Derivatives

Compound Name Substituents (Positions) Molecular Weight (g/mol) Notable Features Potential Applications
This compound 3-Cyclopropyl, 4-I, 1-Me, 5-NH₂ ~277.1 (estimated) Halogen bond donor (I), rigid cyclopropyl Drug discovery, agrochemicals
3-(4-Chlorophenyl)-1-methyl-1H-pyrazol-5-amine 3-(4-Cl-Ph), 1-Me, 5-NH₂ ~223.7 Lipophilic (Cl-Ph), planar aromatic Kinase inhibitors, antimicrobials
5-(4-Methoxyphenyl)-1H-pyrazol-3-amine 5-(4-MeO-Ph), 3-NH₂ ~215.2 Electron-rich (MeO), hydrogen bonding Fluorescent probes, ligands
4-Iodo-1-isopropyl-5-methyl-1H-pyrazol-3-amine 4-I, 1-iPr, 5-Me, 3-NH₂ 265.09 Steric bulk (iPr), iodine at position 4 Radiopharmaceuticals

Key Observations

Substituent Effects on Reactivity and Stability

  • The iodine atom in this compound provides a reactive site for cross-coupling reactions, unlike the chloro or methoxy groups in other derivatives .
  • Cyclopropyl vs. Aromatic Groups : The cyclopropyl group enhances rigidity and metabolic stability compared to the planar 4-chlorophenyl or 4-methoxyphenyl groups, which may improve pharmacokinetics in drug candidates .

Steric Hindrance: The isopropyl group in 4-iodo-1-isopropyl-5-methyl-1H-pyrazol-3-amine introduces significant steric bulk, which could limit binding to compact active sites compared to the smaller cyclopropyl group .

Biological and Industrial Relevance

  • Iodine-Substituted Pyrazoles : Both this compound and 4-iodo-1-isopropyl-5-methyl-1H-pyrazol-3-amine are candidates for radiopharmaceuticals or imaging agents due to iodine’s isotopic properties .
  • Chlorophenyl Derivatives : 3-(4-Chlorophenyl)-1-methyl-1H-pyrazol-5-amine’s lipophilicity aligns with kinase inhibitor design, as seen in analogs targeting understudied PCTA kinases .

Commercial and Research Status

    Biological Activity

    3-Cyclopropyl-4-iodo-1-methyl-1H-pyrazol-5-amine (CAS No. 1354706-78-7) is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound, synthesizing findings from various studies to present a comprehensive overview.

    • Molecular Formula : C7H10IN3
    • Molecular Weight : 263.08 g/mol
    • Purity : Typically ≥ 95% .

    Antimicrobial Activity

    Research has demonstrated that derivatives of pyrazole, including this compound, exhibit significant antimicrobial properties. A study focused on a related series of pyrazole derivatives highlighted their effectiveness against both Gram-positive and Gram-negative bacteria as well as certain fungal strains.

    Table 1: Antimicrobial Activity of Pyrazole Derivatives

    CompoundTarget BacteriaMIC (mg/mL)Activity Type
    9dS. aureus0.025Antibacterial
    9gE. coli0.019Antibacterial
    9hP. aeruginosa0.015Antibacterial
    9dF. verticillioides0.030Antifungal

    Source:

    In this study, compounds were screened against standard bacterial strains such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa, with some exhibiting potent antimicrobial activity comparable to established antibiotics like streptomycin and antifungals like nystatin.

    Structure-Activity Relationships (SAR)

    The biological efficacy of pyrazole derivatives is influenced by their structural modifications. The presence of halogen substituents, particularly iodine in the case of this compound, has been associated with enhanced activity against microbial pathogens. Studies suggest that the introduction of electron-withdrawing groups increases the lipophilicity and overall bioactivity of these compounds .

    Anticancer Potential

    Beyond antimicrobial properties, there is emerging evidence regarding the anticancer potential of pyrazole derivatives. For instance, compounds structurally similar to this compound have been evaluated for their inhibitory effects on lactate dehydrogenase (LDH), an enzyme crucial for cancer cell metabolism.

    In vitro studies have shown that certain pyrazole-based compounds can inhibit LDH activity with low nanomolar potency, leading to reduced lactate production in cancer cell lines such as MiaPaCa2 (pancreatic cancer) and A673 (Ewing's sarcoma) . This suggests that such compounds may serve as promising leads in the development of novel anticancer agents.

    Table 2: Anticancer Activity of Pyrazole Derivatives

    CompoundTarget EnzymeIC50 (nM)Cell Line
    Compound ALDHA<10MiaPaCa2
    Compound BLDHB<15A673

    Source:

    Q & A

    Q. What are the optimized synthetic routes for 3-cyclopropyl-4-iodo-1-methyl-1H-pyrazol-5-amine, and how are intermediates characterized?

    Methodological Answer: A multi-step synthesis involves cyclization of substituted hydrazides with POCl₃, followed by iodination. For example, 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine derivatives are synthesized via nucleophilic substitution, using dry dichloromethane and triethylamine as a base. Reaction progress is monitored via TLC, and purification employs silica gel column chromatography with hexane:ethyl acetate (8:2) . Key intermediates are characterized using 1H^1 \text{H} NMR (e.g., δ 9.10–8.87 ppm for pyrimidinyl protons), 13C^{13} \text{C} NMR, IR (e.g., 1683 cm1^{-1} for amide C=O), and mass spectrometry (e.g., m/z 437.41 for nitro-substituted derivatives) .

    Q. Which spectroscopic and crystallographic techniques are critical for resolving structural ambiguities in pyrazole derivatives?

    Methodological Answer: Structural elucidation relies on:

    • IR spectroscopy : Confirms functional groups (e.g., NH2_2 stretches at 3250–3290 cm1^{-1}) .
    • NMR : Distinguishes regioisomers via proton coupling patterns (e.g., cyclopropyl CH2_2 at δ 0.71–0.92 ppm) .
    • X-ray crystallography : SHELX software refines crystal structures, resolving bond angles and torsional strain in cyclopropyl groups .

    Q. How is the antimicrobial activity of this compound derivatives assessed in vitro?

    Methodological Answer: Derivatives are screened against bacterial/fungal strains (e.g., S. aureus, E. coli) using agar dilution or broth microdilution. Minimum inhibitory concentrations (MICs) are determined by serial dilution (e.g., 6.25–50 µg/mL). Positive controls (e.g., ciprofloxacin) validate assay conditions .

    Advanced Research Questions

    Q. How can researchers reconcile discrepancies in synthetic yields of pyrazole derivatives under varying conditions?

    Methodological Answer: Contradictory yields arise from:

    • Reagent purity : Moisture-sensitive steps (e.g., acid chloride formation) require anhydrous solvents .
    • Temperature control : Exothermic reactions (e.g., cyclization at 120°C) demand gradual heating .
    • Analytical validation : Cross-check purity via HPLC and elemental analysis (e.g., C: 57.64% vs. calculated 57.66%) .

    Q. What strategies enhance the reactivity of this compound in heterocyclic ring-forming reactions?

    Methodological Answer: The iodine substituent enables cross-coupling (e.g., Suzuki-Miyaura) for pyrazolo[1,5-a]pyrimidine synthesis. Key steps:

    • Catalyst selection : Pd(PPh3_3)4_4 for C–I bond activation .
    • Solvent optimization : DMF or THF at 80–100°C improves cyclocondensation yields .
    • Protecting groups : tert-Butoxycarbonyl (Boc) shields amines during multi-step syntheses .

    Q. How can computational modeling predict the regioselectivity of electrophilic substitutions in pyrazole cores?

    Methodological Answer: Density functional theory (DFT) calculates charge distribution:

    • Electrophilic attack : Favors the C-4 position due to electron-withdrawing iodine, lowering the LUMO energy .
    • Molecular docking : Validates interactions with biological targets (e.g., uPAR for anti-metastatic activity) .

    Q. What methodologies address challenges in regioselective functionalization of the pyrazole ring?

    Methodological Answer: Regioselectivity is controlled by:

    • Directing groups : 4-Iodo substituents direct cross-coupling to C-5 .
    • Base selection : K2_2CO3_3 promotes nucleophilic aromatic substitution at C-5 in dichloromethane .
    • Kinetic vs. thermodynamic control : Low-temperature conditions (0–5°C) favor kinetic products .

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